5-(4-Acetylphenoxy)furan-2-carboxylic acid
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Overview
Description
5-(4-Acetylphenoxy)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenoxy group bearing an acetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenoxy)furan-2-carboxylic acid typically involves the reaction of 4-acetylphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-(4-carboxyphenoxy)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-hydroxyphenoxy)furan-2-carboxylic acid.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Acetylphenoxy)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenoxy)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and phenoxy group can facilitate binding to specific molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenoxy)furan-2-carboxylic acid
- 5-(4-Methoxyphenoxy)furan-2-carboxylic acid
- 5-(4-Bromophenoxy)furan-2-carboxylic acid
Uniqueness
5-(4-Acetylphenoxy)furan-2-carboxylic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can undergo various chemical transformations, providing a versatile platform for further modifications .
Properties
Molecular Formula |
C13H10O5 |
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Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-(4-acetylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-8(14)9-2-4-10(5-3-9)17-12-7-6-11(18-12)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
OVWRMHJKGPHSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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